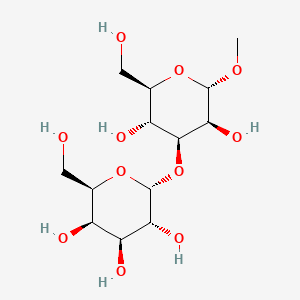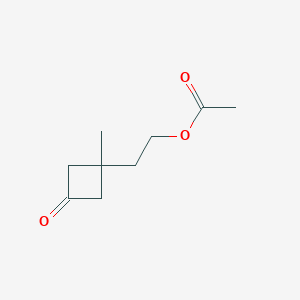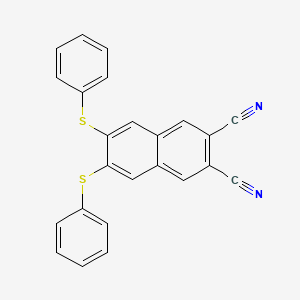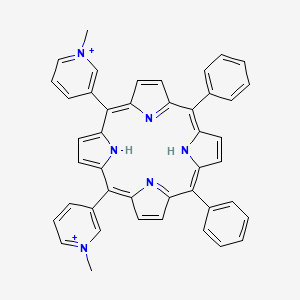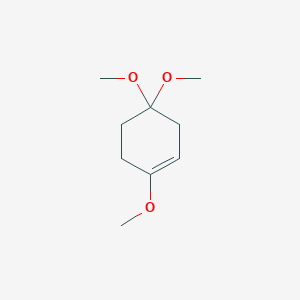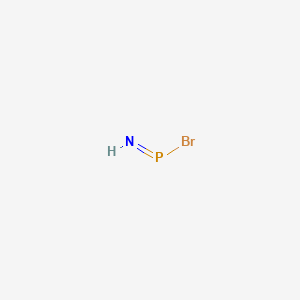
Bromo(imino)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(imino)phosphane is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, an imino group, and a phosphane group
準備方法
Synthetic Routes and Reaction Conditions
Bromo(imino)phosphane can be synthesized through several methods. One common approach involves the reaction of a halogenophosphine with an organometallic reagent. For example, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can be used to synthesize various phosphines . Another method involves the use of organolithium compounds, which are commonly employed for the synthesis of phosphines through halogen-lithium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
Bromo(imino)phosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, Grignard reagents are often used in the synthesis of phosphines, while organolithium compounds are used for halogen-lithium exchange reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions may yield various substituted phosphines.
科学的研究の応用
Bromo(imino)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis. It is also employed in the synthesis of new phosphines and phosphine derivatives.
作用機序
The mechanism of action of bromo(imino)phosphane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of phosphate-recognizing enzymes by forming covalent bonds with active site residues . This interaction can modulate signal transduction pathways and affect cellular functions.
類似化合物との比較
Bromo(imino)phosphane can be compared with other similar compounds, such as:
Chlorophosphines: These compounds contain a chlorine atom instead of a bromine atom.
Iminophosphoranes: These compounds contain an imino group and a phosphorane group.
Phosphine oxides: These compounds contain a phosphine group and an oxygen atom.
This compound is unique due to its specific combination of a bromine atom, an imino group, and a phosphane group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
120906-56-1 |
|---|---|
分子式 |
BrHNP |
分子量 |
125.89 g/mol |
IUPAC名 |
bromo(imino)phosphane |
InChI |
InChI=1S/BrHNP/c1-3-2/h2H |
InChIキー |
BUEGCOVVUQIWSP-UHFFFAOYSA-N |
正規SMILES |
N=PBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


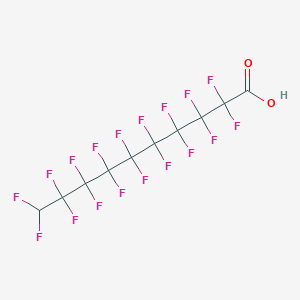
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
